| Property | Value |
|---|---|
| Molecular Formula | C₂H₅LiO [1] [2] |
| Molecular Weight | 52.00 g/mol [1] [2] |
| Density | 0.895 g/mL at 25 °C [1] [2] |
| Boiling Point | ~67-72.6 °C [1] [2] |
| Flash Point | 8.9 - 50 °F [1] [2] |
| Form | Powder, chunks, or solution (e.g., 1.0 M in ethanol) [3] [2] |
| Assay | 95% typical [3] |
| Category | Details |
|---|
| GHS Hazard Statements | H251: Self-heating in large quantities; may catch fire. H314: Causes severe skin burns and eye damage. [3] [2] | | Storage | Flammables area, protect from moisture. [1] [2] | | Precautions | Reacts violently with water. Use faceshields, gloves, and other appropriate personal protective equipment (PPE). [1] |
The search results highlight specific, advanced applications for this compound, particularly in materials science, and provide an example protocol for sodium ethoxide use.
Workflow for the exothermic formation of sodium ethoxide from sodium metal and absolute ethanol, conducted under an inert atmosphere [4].
While a direct comparison is not provided, the fundamental principles of alkali metal chemistry can help frame the expected differences. Both ethoxides share core reactivity as strong bases and nucleophiles [5] [3], but the nature of the metal cation (Li⁺ vs. Na⁺) influences their behavior.
| Characteristic | This compound | Sodium Ethoxide (for context) |
|---|---|---|
| Cation Size | Smaller (Li⁺) | Larger (Na⁺) |
| Basicity | Very Strong | Very Strong |
| Nucleophilicity | Generally considered harder and less nucleophilic in some contexts due to strong Li-O bond and aggregation. | Softer and often a better nucleophile. |
| Solubility & Aggregation | Often oligomeric or aggregated in solution, especially in non-polar solvents. | More soluble and less aggregated in alcohols. |
| Typical Use | Strong base where its unique solubility or coordinating properties are needed (e.g., in battery precursors). | Common, general-purpose strong base and nucleophile in organic synthesis (e.g., Claisen condensation, ether formation). |
Given the lack of a direct, detailed reactivity comparison in the search results, I suggest the following steps to deepen your investigation:
The table below summarizes the available experimental solubility data for this compound from the search results.
| Solvent | Solubility (g/100 g of solvent) | Temperature (°C) | Notes |
|---|---|---|---|
| Ethanol | 19.6 g/100 g | 20°C | [1] |
| Ethanol | 15.8 g/100 g | 24°C | [1] |
| Ethanol | 23 g/100 g | 70°C | [1] |
| Heptane | 0.38 g/100 g | 26°C | [1] |
| Diethyl Ether | sparingly soluble | Not specified | [1] |
| Pentane | sparingly soluble | Not specified | [1] |
| Alkylcarbonates (e.g., EC, PC, DMC) | < 1 g/L (collectively) | 20°C | Very weakly soluble [2] |
A scientific study highlighted that this compound, along with other SEI (Solid Electrolyte Interphase) lithium salts like Li₂CO₃ and LiOH, is weakly soluble in alkylcarbonate solvents (which are common in lithium-ion battery electrolytes) [2]. This low solubility is a critical property affecting battery performance.
The provided solubility data originates from classical chemical literature and modern materials science research. Here are the key methodological details:
The following diagram illustrates the general experimental workflow for determining the solubility of a reactive solid like this compound in organic solvents, based on the methodologies from the search results.
Experimental workflow for determining solubility of reactive solids like this compound.
The table below summarizes key quantitative data related to the handling and stability of lithium ethoxide, primarily from safety datasheets [1] [2].
| Property | Value / Description | Source / Context |
|---|---|---|
| Physical Form | White powder and chunks, or 1.0 M solution in ethanol | [1] [3] |
| Density | 0.821 g/mL (at 25°C for solution); 0.8200 g/mL (powder) | [1] [3] |
| Flash Point | 9 °C (48.2 °F) - closed cup (for solution in ethanol) | [1] |
| Autoignition Temperature | Classified as Self-heating, Category 1 | [2] |
| Decomposition Products | Carbon oxides, Lithium oxides | [2] |
A detailed 2024 study investigated the thermal decomposition of lithium methyl carbonate (LMC), a major component in lithium-ion batteries [4]. The methodology offers a valuable template for studying organolithium compounds.
The researchers used a combined experimental and computational approach [4]:
The workflow of this integrated methodology can be summarized as follows:
Integrated experimental and computational workflow for analyzing thermal decomposition [4].
Given its self-heating nature and corrosivity, strict handling procedures are essential [1] [2]:
The search results confirm that this compound is thermally stable enough for handling and use in processes like sol-gel synthesis and chemical vapor deposition [1] [3]. However, it is classified as self-heating and can decompose at elevated temperatures, producing lithium oxides [2].
The detailed study on LMC demonstrates the level of mechanistic depth achievable for organolithium compounds [4]. Applying a similar integrated methodology (TGA-MS, in-situ FTIR, and DFT modeling) would be the recommended approach to fully decipher the thermal decomposition pathway of pure this compound.
The synthesis of lithium ethoxide is a metathesis reaction where lithium metal (Li) displaces hydrogen from ethanol, producing this compound (C₂H₅OLi) and hydrogen gas (H₂) [1]. This is a redox process that is highly exothermic and requires careful control.
The basic chemical reaction is: 2Li + 2C₂H₅OH → 2C₂H₅OLi + H₂ [1]
The diagram below illustrates the reaction mechanism and the experimental setup for safely conducting this synthesis:
Here is a practical synthesis method that can be adapted for laboratory-scale production.
The table below summarizes data from a specific laboratory synthesis for reference [1]:
| Parameter | Value | Notes |
|---|---|---|
| Ethanol Mass | 144 g (3.13 mol) | Anhydrous |
| Lithium Metal Mass | 2.9 g (0.41 mol) | |
| Molar Ratio (Li:EtOH) | ~ 1 : 7.6 | Lithium is limiting reactant |
| Theoretical LiOEt Yield | ~21.3 g | Calculated from lithium amount |
| Final Solution | ~125.1 g of ethanol containing ~21.3 g LiOEt | Saturated solution |
| Solubility (approx.) | ~12.5 g / 100 mL ethanol | At room temperature [1] |
This reaction involves significant hazards and must be conducted with appropriate safety measures.
| Hazard | Precautionary Measure |
|---|---|
| Flammable Hydrogen Gas (H₂) | Always vent safely. Perform the reaction in a well-ventilated fume hood with no ignition sources. Use flame traps if necessary [2] [1]. |
| Highly Flammable Reagents/Product | The product solution is highly flammable (Flash point ~50°F / 10°C) [4]. Keep away from heat and sparks. |
| Corrosive and Moisture-Sensitive | This compound is corrosive (H314 causes severe skin burns) and reacts slowly with water [4]. Use appropriate PPE (gloves, goggles). Store under an inert atmosphere. |
| Exothermic Reaction | Control the reaction rate by slow addition of ethanol and active cooling to prevent violent boiling or potential ignition [2]. |
The table below lists key physicochemical properties and typical commercial specifications for this compound [4]:
| Property | Specification / Value |
|---|---|
| CAS Number | 2388-07-0 |
| Molecular Formula | C₂H₅LiO |
| Molecular Weight | 52.0 g/mol |
| Physical Form (Solution) | Clear, colorless to brown liquid [1] [4] |
| Common Commercial Form | 1.0 M solution in ethanol |
| Density (at 25°C) | ~0.895 g/mL |
| Boiling Point | ~67°C (for the solution) |
This compound (LiOEt) is an organic metal alkoxide with the molecular formula LiC₂H₅O and a molecular weight of 52.0 g/mol [1]. It typically appears as a white to pale yellow solid in the form of powder and chunks [2] [1] and has a high purity grade of 95% to 99% available commercially [2] [1]. It is insoluble in water [1].
This compound serves as a strong base and catalyst in various organic transformations [1]:
Transesterification is the conversion of one ester into another through the exchange of alkoxy (-OR) groups. When catalyzed by this compound, the reaction proceeds via a two-step nucleophilic acyl substitution mechanism [3].
Diagram 1: The mechanism of base-catalyzed transesterification. The ethoxide nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to eliminate the leaving alkoxide, forming the new ester.
To drive this equilibrium reaction towards the desired product, a large excess of the alcohol corresponding to the desired alkoxy group (e.g., ethanol for an ethyl ester) is used, often as the solvent [3].
This compound can facilitate the formation of cyclic esters (lactones) from hydroxy-esters. Deprotonation of the hydroxyl group generates an alkoxide, which acts as an internal nucleophile in a five or six-membered ring closure [3].
Diagram 2: Lactone formation via intramolecular transesterification. The base deprotonates the alcohol, creating a nucleophile that attacks the ester carbonyl within the same molecule.
This protocol describes the synthesis of this compound from lithium metal and ethanol [4].
This is a general method for converting a methyl ester to an ethyl ester using this compound [3].
This advanced procedure from Organic Syntheses uses a mixture of lithium hexamethyldisilazide (LiHMDS) and this compound to homologate an ester [5].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 2388-07-0 | [2] [1] |
| Molecular Formula | LiC₂H₅O | [1] |
| Molecular Weight | 52.0 g/mol | [1] |
| Purity | 95% - 99% | [2] [1] |
| Physical Form | Powder and chunks | [2] [1] |
| Solubility in Water | Insoluble | [1] |
Table 2: Key Reaction Parameters for Transesterification
| Parameter | Recommendation / Typical Value | Reference / Rationale |
|---|---|---|
| Solvent | Conjugate acid of alkoxide nucleophile (e.g., Ethanol for ethyl esters) | [3] |
| Alcohol Molar Ratio | Large excess (e.g., as solvent) | Drives equilibrium towards products [3] |
| Catalyst Loading | Catalytic or stoichiometric | Dependent on substrate reactivity [5] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with moisture/CO₂ [5] [4] |
| Temperature | From room temperature to reflux | Dependent on substrate and reaction rate |
This compound is a reactive and moisture-sensitive chemical that requires careful handling.
Lithium ethoxide serves as an effective dual-activation catalyst for tandem cross-aldol condensations, offering a superior method for synthesizing α,α′-bis(aryl/alkylmethylidene)ketones, which are valuable pharmacophores [1].
The key advantages of this protocol include [1]:
The experimental protocol below outlines the standard procedure.
In Claisen condensation, this compound acts as a strong base to form an enolate anion, which then nucleophilically attacks another ester molecule to form a β-keto ester or β-diketone [2] [3] [4].
The following table summarizes the reaction requirements [2]:
| Factor | Requirement & Rationale |
|---|---|
| Enolizable Ester | At least one reagent must have α-protons to form the enolate nucleophile. |
| Base Strength | Must be strong enough to generate the enolate (e.g., alkoxide base). |
| Leaving Group | The alkoxy group must be a good leaving group (e.g., methoxide, ethoxide). |
| Stoichiometry | Requires a full equivalent (stoichiometric amount) of base. The final deprotonation of the β-keto ester drives the reaction to completion. |
The experimental workflow for a standard Claisen condensation is detailed below.
The table below summarizes the distinct roles of this compound in these two important reactions.
| Feature | Aldol Condensation | Claisen Condensation |
|---|---|---|
| Primary Role | Dual-activation catalyst [1] | Stoichiometric, strong base [2] |
| Amount Used | Catalytic (e.g., 10 mol%) [1] | Stoichiometric (1.0 equivalent or more) [2] |
| Reaction Type | Carbonyl (aldehyde/ketone) with enolizable carbonyl [1] [6] | Ester with ester (or another carbonyl) [2] [3] |
| Key Product | α,α′-Bis(aryl/alkylmethylidene)ketone [1] | β-Keto ester or β-diketone [2] [3] |
| Driving Force | Formation of extended conjugation system [1] [6] | Final deprotonation of acidic β-keto ester product [2] |
This compound is a moisture-sensitive and air-sensitive compound that requires strict handling protocols [5].
This compound (LiOC₂H₅) represents a critical precursor material in the sol-gel synthesis of advanced functional thin films for applications ranging from energy storage to integrated photonics. As an alkoxide compound, this compound offers distinct advantages in sol-gel chemistry due to its molecular homogeneity and reactivity in solution-based processes, enabling precise control over film composition and structure at relatively low processing temperatures. The sol-gel method itself is a versatile synthesis approach that allows for the production of homogeneous, high-purity metal oxide nanostructures through the transition of a liquid "sol" into a solid "gel" network via hydrolysis and condensation reactions. [1] [2]
The application of this compound in thin film deposition is particularly valuable for multi-component oxide systems such as lithium niobate (LiNbO₃), which has attracted significant attention due to its excellent optical, piezoelectric, and ferroelectric properties. These materials play crucial roles in emerging technologies including optical waveguides, non-linear optical devices, surface acoustic wave (SAW) sensors, and as interface stabilization layers in lithium-ion batteries. Traditional solid-state synthesis methods for these complex oxides typically require prolonged high-temperature processing, but the sol-gel approach using alkoxide precursors like this compound enables atomic-scale mixing of cationic species at significantly reduced temperatures, resulting in improved phase purity and compositional control. [3] [4]
This compound is a metal alkoxide characterized by its high reactivity toward hydrolysis and sensitivity to moisture and atmospheric oxygen. These properties necessitate strict handling protocols under inert conditions to maintain precursor integrity and prevent premature reaction. In sol-gel chemistry, metal alkoxides undergo hydrolysis where ethoxide groups (OC₂H₅) are replaced with hydroxyl groups (OH), followed by polycondensation reactions that form an extended metal-oxygen-metal network characteristic of the gel state. The mechanism of these reactions is significantly influenced by solution pH, water content, temperature, and solvent selection, which collectively determine the structural evolution and ultimate properties of the resulting thin films. [1] [2]
The molecular structure of this compound enables direct incorporation into growing oxide networks during sol-gel processing, facilitating the formation of homogeneous multi-component systems when combined with other metal alkoxides such as niobium ethoxide (Nb(OC₂H₅)₅) for lithium niobate synthesis. This molecular-level mixing represents a significant advantage over solid-state methods where diffusion limitations can lead to compositional inhomogeneity and secondary phase formation. However, the different hydrolysis rates of individual metal alkoxides in multi-component systems can present challenges, potentially leading to component segregation and non-uniform films if reaction conditions are not carefully controlled. [4]
Table 1: Comparison of Lithium Precursors for Sol-Gel Synthesis
| Precursor | Chemical Formula | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|
| This compound | LiOC₂H₅ | High purity, molecular homogeneity, compatible with other alkoxides | Moisture sensitivity, requires inert atmosphere | LiNbO₃, LiCoO₂, complex oxide films |
| Lithium Nitrate | LiNO₃ | Air-stable, low cost, easy handling | High decomposition temperature, residual nitrate | Electrode materials, Li₂Ni₆AlₓCo₂₋ₓO₁₀ |
| Lithium Carbonate | Li₂CO₃ | High stability, low toxicity | Low solubility, requires acidic conditions | LiNbO₃ with chelating agents |
| Heterobimetallic Complexes | Li₂Nb(hfa)₇•diglyme•xH₂O | Single-source precursor, improved stoichiometry control | Complex synthesis, limited availability | Stoichiometric LiNbO₃ thin films |
Recent research has explored innovative precursor design to overcome limitations associated with traditional alkoxide precursors. The development of heterobimetallic complexes that incorporate both lithium and the secondary metal (e.g., niobium) in a single molecule represents a significant advancement. These third-generation precursors ensure better monitoring of process variables, greater atomic uniformity, reduced occurrence of undesirable contaminants, and improved control over the production process. For instance, the compound Li₂Nb(hfa)₇•diglyme•xH₂O has been successfully employed for the deposition of polycrystalline LiNbO₃ films with improved stoichiometric control, demonstrating the potential of this approach for complex multi-component oxide systems. [4]
Materials Required:
Equipment Necessary:
Precursor Solution Preparation:
Controlled Hydrolysis:
Substrate Preparation and Film Deposition:
Gelation and Thermal Processing:
The following workflow diagram illustrates the complete sol-gel process using this compound for thin film fabrication:
Figure 1: Experimental workflow for this compound-based sol-gel synthesis of thin films, highlighting the three main phases of the process.
X-ray diffraction (XRD) analysis of this compound-derived LiNbO₃ thin films typically reveals polycrystalline structure with characteristic peaks corresponding to the (012), (104), (110), (113), and (116) planes of the rhombohedral LiNbO₃ phase when annealed at temperatures above 600°C. The crystallite size generally ranges between 20-50 nm as calculated using the Scherrer equation, with higher annealing temperatures leading to increased crystallinity but potential risks of lithium volatilization. Research has demonstrated that films derived from this compound precursors exhibit improved crystallographic orientation compared to those prepared from alternative lithium sources such as lithium nitrate or carbonate. [4]
Field-emission scanning electron microscopy (FE-SEM) of optimal this compound-derived films shows uniform surface morphology with minimal cracking and grain sizes typically between 50-200 nm depending on annealing conditions. The films generally exhibit dense microstructure with well-interconnected grains, although excessive heating rates can lead to the formation of porous structures due to rapid solvent evaporation and organic burnout. Energy dispersive X-ray (EDX) analysis confirms the preservation of lithium content in properly processed films, with Li/Nb ratios approaching the stoichiometric value of 1.0 for LiNbO₃ when appropriate precursor stoichiometry and processing conditions are maintained. [4]
Table 2: Characterization Data for this compound-Derived Thin Films
| Characterization Method | Key Findings | Optimal Conditions | Performance Metrics |
|---|---|---|---|
| XRD | Polycrystalline LiNbO₃ phase | Annealing: 600-700°C, 1-2 hours | Crystallite size: 20-50 nm |
| Raman Spectroscopy | Characteristic peaks at 153, 238, 276, 332, 369, 432, 582, 876 cm⁻¹ | Excitation: 532 nm | Phase purity confirmation |
| FE-SEM | Uniform morphology, minimal cracking | Heating rate: 1-5°C/min | Grain size: 50-200 nm |
| XPS | Li/Nb ratio ≈ 1.0, minimal carbon contamination | Sputter cleaning: 30 seconds | Surface stoichiometry verification |
| Dielectric Measurements | High permittivity, low loss tangent | Frequency: 1 kHz-1 MHz | εᵣ: 25-30, tan δ: <0.05 |
| Electrochemical Analysis | Li⁺ ion transport capability | Voltage range: 2.5-4.3 V vs. Li⁺/Li | Interface stability improvement |
The functional properties of this compound-derived films make them particularly valuable for specialized applications. For electro-optical devices, films exhibit excellent transparency in visible spectra with refractive indices typically between 2.2-2.3 at 633 nm wavelength. When implemented as interface layers in all-solid-state batteries, these films significantly enhance interfacial stability between high-voltage cathode materials (e.g., NCM622) and sulfide-based solid electrolytes (e.g., Li₆PS₅Cl), enabling stable cycling up to 4.3 V versus Li⁺/Li. This application specifically benefits from the homogeneous coverage and conformal nature of sol-gel derived films compared to physical deposition methods. [5] [4]
Recent advances in precursor chemistry have led to the development of innovative heterobimetallic complexes that incorporate both lithium and the transition metal (e.g., niobium) in a single molecule. These single-source precursors address significant challenges in maintaining stoichiometric control during multi-precursor sol-gel processes. A notable example is the compound Li₂Nb(hfa)₇•diglyme•xH₂O, which has been successfully employed for the deposition of polycrystalline LiNbO₃ films through a modified sol-gel/spin-coating approach. [4]
The structural, compositional, and thermal characteristics of this heterobimetallic precursor have been thoroughly characterized using attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR), X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). These analyses confirm the molecular-level integration of lithium and niobium, which ensures consistent elemental distribution throughout the deposited films. The resulting LiNbO₃ films exhibit improved stoichiometric control and phase purity compared to those derived from traditional separate precursor systems, demonstrating the potential of this advanced precursor design for complex multi-component oxide films. [4]
Beyond conventional alkoxide chemistry, researchers have developed alternative sol-gel routes utilizing different lithium sources for specific application requirements:
Chelate-Assisted Synthesis: Combining lithium carbonate (Li₂CO₃) or lithium nitrate (LiNO₃) with niobium oxide (Nb₂O₅) in ethylene glycol media with citric acid as a chelating agent. This approach offers improved handling stability but may require higher processing temperatures and can result in increased carbon contamination.
Aqueous Sol-Gel Methods: Using water-soluble lithium salts (e.g., lithium acetate) with peroxo-niobate complexes for improved environmental compatibility. These systems typically exhibit faster hydrolysis rates and require careful pH control to prevent precipitation.
Non-hydrolytic Approaches: Employing chemical activation methods (e.g., using H₂O₂) to promote gel formation without direct water addition, potentially reducing sensitivity to atmospheric moisture during processing. [5] [4]
Table 3: Troubleshooting Guide for this compound Sol-Gel Processes
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Film Cracking | Rapid drying, high stress | Reduce heating rate (1-2°C/min) | Multiple thin layers, chelating agents |
| Lithium Deficiency | Volatilization during annealing | Lithium excess in precursor (5-10%) | Sealed environment, lower annealing T |
| Non-uniform Coverage | Improper wettability, fast evaporation | Optimize spin speed, use surfactants | Substrate plasma treatment, humidity control |
| Carbon Residues | Incomplete organic removal | Extended annealing, oxygen atmosphere | Controlled pyrolysis, sufficient air flow |
| Poor Crystallinity | Insufficient annealing temperature | Increase temperature (max 700°C) | Longer annealing time, nucleation layers |
| Precipitation | Rapid hydrolysis, poor stability | Modify hydrolysis rate, chelation | Controlled water addition, stable precursors |
Stoichiometry Control: Implement a 5-10 mol% excess of this compound in the initial precursor solution to compensate for potential lithium loss during high-temperature annealing, as confirmed by compositional analysis showing improved stoichiometry with lithium-rich formulations. [4]
Microstructure Optimization: Utilize controlled heating rates (1-5°C/minute) through critical temperature ranges (200-400°C) to facilitate gradual organic removal and minimize film stress, resulting in crack-free morphologies with improved density.
Solution Stability: Employ chelating agents such as acetylacetone or acetic acid in molar ratios of 1:1 to 1:2 (chelator:total metal) to moderate hydrolysis rates and extend solution shelf-life to several weeks when stored under inert atmosphere.
Thickness Control: Adjust solution viscosity through precursor concentration (typically 0.1-0.3 M) and spin parameters (2000-4000 rpm) to achieve precise thickness control, with each deposition cycle typically adding 50-100 nm of final thickness after annealing.
Thin films derived from this compound precursors enable numerous advanced applications across multiple technological domains:
Integrated Photonics: Lithium niobate thin films prepared via this compound sol-gel processes serve as excellent materials for optical waveguides, modulators, and photonic crystals due to their strong electro-optic coefficients and nonlinear optical properties. The conformal nature of sol-gel deposition allows for fabrication on various substrate geometries, expanding design possibilities for integrated optical circuits. [4]
Energy Storage Systems: As interface stabilization layers in all-solid-state batteries, these films effectively mitigate undesirable reactions between electrode materials and solid electrolytes. Research has demonstrated that LiNbO₃-coated NCM622 cathodes exhibit significantly improved interfacial stability with Li₆PS₅Cl sulfide electrolytes at high operating voltages (up to 4.3 V vs. Li⁺/Li), enabling enhanced cycling performance and safety characteristics. [5]
Electronic Devices: The ferroelectric and piezoelectric properties of this compound-derived films facilitate their application in surface acoustic wave (SAW) devices, bulk acoustic wave (BAW) resonators, and non-volatile memory elements. The low-temperature processing compatibility of the sol-gel approach enables integration with temperature-sensitive substrates and device architectures. [4]
Quantum Technologies: Recent investigations have explored the application of sol-gel derived lithium niobate films in quantum memory devices and integrated quantum photonic circuits, leveraging the material's excellent optical properties and compatibility with heterogeneous integration approaches. [4]
The application of This compound in sol-gel synthesis of thin films represents a powerful methodology for producing high-quality functional oxides with precise control over composition and microstructure. The molecular homogeneity afforded by alkoxide precursors, combined with the versatility of sol-gel processing, enables fabrication of advanced materials for demanding applications in photonics, energy storage, and electronic devices. While challenges remain in areas such as stoichiometry control and process scalability, continued development of advanced precursor designs and optimized processing protocols addresses these limitations.
Future research directions likely include the development of increasingly sophisticated heterobimetallic precursors for enhanced stoichiometric control, integration of machine-learning-assisted optimization of processing parameters, and exploration of hybrid organic-inorganic systems that leverage the low-temperature advantages of sol-gel processing for flexible electronic applications. Additionally, the combination of sol-gel synthesis with advanced characterization techniques and computational modeling provides opportunities for deeper understanding of structure-property relationships in these complex functional materials.
| Property | Description |
|---|---|
| CAS Number | 2388-07-0 [1] |
| Molecular Formula | CH₃CH₂OLi [1] |
| Molecular Weight | 52.0 g/mol [1] |
| Appearance | White powder [1] |
| Purity | ≥ 95% (by titration) [1] |
| Storage | Room temperature, under an inert gas [1] |
| Hazmat | Yes [1] |
| Application Area | Specific Use & Impact | Key Details / Rationale |
|---|---|---|
| Surface Coating | Synthesis of LiNbO₃ coating for cathode materials [2]. | Suppresses interfacial side reactions between oxide cathodes and sulfide-based solid electrolytes [2]. |
| SEI Component Synthesis | Precursor for synthesizing Lithium Methyl Carbonate (LMC), a key SEI component [3]. | Enables study of the thermal decomposition mechanism of the SEI layer, which is crucial for battery safety [3]. |
| General Role | Acts as a strong base and nucleophile in organic synthesis for advanced materials [1]. | Essential for creating lithium-based polymers and other complex molecules used in battery technology [1]. |
This protocol details the synthesis of a uniform LiNbO₃ coating on cathode materials using this compound, a method critical for enhancing the stability of all-solid-state batteries [2].
1. Principle: A sol-gel process is used to form a thin, uniform layer of LiNbO₃ on the cathode particle surface. This coating acts as a physical barrier to prevent detrimental reactions between the cathode and the sulfide solid electrolyte, thereby improving battery performance and longevity [2].
2. Materials:
3. Procedure: 1. Solution Preparation: Dissolve stoichiometric amounts of this compound and niobium ethoxide in anhydrous alcohol under an inert atmosphere (e.g., argon glovebox) to prevent hydrolysis [2]. 2. Mixing: Add the cathode powder to the solution. Ensure thorough mixing to achieve a homogeneous slurry. 3. Coating Formation: Stir the mixture continuously to allow the slow evaporation of the solvent. This process facilitates the controlled condensation reaction, forming a gel-like LiNbO₃ precursor layer on the cathode particles [2]. 4. Heat Treatment (Annealing): Transfer the coated powder to a furnace and anneal at ~500–600 °C for several hours under an inert or air atmosphere. This step crystallizes the amorphous precursor into a well-defined LiNbO₃ coating layer [2].
4. Workflow Diagram: The following diagram illustrates the synthesis protocol.
Schematic of the LiNbO₃ Coating Synthesis Process
This protocol describes the synthesis of a high-purity SEI component, Lithium Methyl Carbonate (LMC), from this compound for fundamental safety studies [3].
1. Principle: LMC is synthesized via a nucleophilic substitution reaction, where the ethoxide anion from this compound attacks an alkyl carbonate to form LMC [3].
2. Materials:
3. Procedure: 1. Reaction: this compound is reacted with methanol. This is often part of a two-step process where the lithium alkoxide is first formed [3]. 2. Nucleophilic Attack: The resulting lithium methoxide then performs a nucleophilic attack on the alkyl carbonate molecule (e.g., ethyl methyl carbonate) [3]. 3. Precipitation & Purification: The LMC product is precipitated from the solution, then filtered and washed to obtain a high-purity solid. High purity is critical for accurate material characterization and decomposition studies [3].
4. Workflow Diagram: The following diagram illustrates the synthesis path for LMC.
Synthesis Pathway for Lithium Methyl Carbonate (LMC)
Lithium ethoxide (CAS: 2388-07-0) is an organometallic compound commercially available as a white powder or chunks, or as a solution in ethanol [1] [2]. It is widely recognized as a strong base and a nucleophile, making it valuable for alkylation and condensation reactions in organic synthesis and the production of specialty chemicals [3] [1]. A prominent and growing application is its use as a precursor for depositing thin-film materials critical for lithium-ion batteries, such as solid electrolytes [4].
Key Physicochemical Properties The table below summarizes the fundamental properties of this compound as provided by chemical suppliers.
| Property | Specification |
|---|---|
| Linear Formula | CH₃CH₂OLi or LiOCH₂CH₃ [4] [1] |
| Molecular Weight | 52.00 g/mol [4] [2] |
| Appearance | White powder and chunks [1] [4] |
| Density (1M solution) | 0.8200 g/mL [2] |
| Purity | ≥99% (for powder) [1] |
| Solubility | Soluble in alcohols; insoluble in non-polar organic solvents [3] [1] |
Handling and Safety Considerations this compound requires careful handling due to its reactive nature.
While direct protocols for this compound in CVD are scarce, a closely related and innovative atmospheric-pressure technique called mist Chemical Vapor Deposition (mist CVD) has been successfully employed to fabricate lithium-containing thin films using aqueous precursors [5]. This method is highly relevant as it shares similarities with precursor vaporization and decomposition in traditional CVD. The following workflow details the experimental procedure for preparing LiMn₂O₄ cathode films, a methodology that can be adapted for this compound-based precursors.
Workflow of Mist CVD Process for LiMn₂O₄ Thin Films
In a more traditional CVD context, this compound is noted for its potential use as a precursor. The general CVD process involves vaporizing a precursor under vacuum and heating it in a chamber where it decomposes on the substrate surface to form a thin film [6]. A key advantage of CVD is its non-line-of-sight nature, allowing it to coat complex geometries, internal surfaces, and blind holes uniformly [6]. While specific parameters for this compound-based CVD (e.g., vaporization temperature, carrier gas) are not detailed in the results, its recognized role underscores its importance in developing advanced materials for energy storage [4].
The market for this compound is expected to grow, driven by its applications in polymer production, lubricants, pharmaceuticals, and especially battery technologies [3] [7]. This trend highlights the ongoing need for optimized synthesis and deposition protocols.
1. Introduction to this compound in Synthesis this compound (LiOEt) is a strong base with the molecular formula LiC₂H₅O and a molecular weight of 52.0 g/mol [1]. It typically appears as a white to pale yellow solid in powder or chunk form [1] [2]. Its significant reactivity makes it a valuable tool in organic synthesis, particularly in desilylation reactions for removing silyl protecting groups to access specific functional groups [1]. This application is crucial in complex multi-step synthesis, including pharmaceutical development.
2. Mechanism of Action in Desilylation While the exact mechanistic data for this compound-mediated desilylation is not fully detailed in the search results, its role can be understood through its fundamental properties. This compound acts as a strong base [1]. In desilylation, it is believed to initiate the reaction by deprotonating a water molecule or another protic source, generating a hydroxide ion in situ. This hydroxide then performs a nucleophilic attack on the silicon atom of the silyl protecting group. This attack leads to the cleavage of the silicon-oxygen bond, liberating the desired deprotected alcohol or other functional group and forming a silanol byproduct.
The diagram below illustrates the logical workflow and decision-making process for employing this compound in a desilylation reaction.
1. Reagents and Materials
2. Equipment and Setup
3. Step-by-Step Procedure A. Reaction Setup
B. Initiating the Desilylation
C. Reaction Monitoring and Workup
D. Purification and Analysis
This compound is moisture-sensitive and can decompose upon contact with water or air, potentially releasing flammable gases [1]. It is classified with a Danger signal word and can cause severe skin burns [2].
The table below summarizes key physicochemical and handling data for this compound.
| Property | Specification | Source |
|---|---|---|
| Molecular Formula | LiC₂H₅O | [1] |
| Molecular Weight | 52.0 g/mol | [1] |
| Purity | 95% [2] / 99% (Industrial Grade) [1] | |
| Form | Powder and chunks | [1] [2] |
| Solubility | Insoluble in water | [1] |
| Storage | Room temperature, in a dry, air-tight container | [1] |
Alternative Reagents: Other strong bases like sodium ethoxide or potassium ethoxide can sometimes be used as alternatives to this compound, depending on the specific reaction requirements [1]. Fluoride-based reagents such as tetra-n-butylammonium fluoride (TBAF) are also extremely common and effective for desilylation.
This compound (LiOC₂H₅) is a strong base and nucleophile valued in synthetic chemistry for its role in initiating and catalyzing polymerization reactions [1] [2]. It typically appears as a white to pale yellow solid with a purity of 99% and is moisture-sensitive, requiring storage under anhydrous conditions [1].
The table below summarizes its key characteristics for polymer applications:
| Property | Specification / Role in Polymerization |
|---|---|
| Chemical Formula | LiC₂H₅O [1] |
| CAS Number | 2388-07-0 [1] [2] |
| Appearance | White powder or chunks [1] |
| Purity | 99% [1] |
| Primary Function | Base catalyst / Initiator [1] [2] |
| Key Polymer Applications | Synthesis of high-performance polymers, polyvinyl chloride (PVC), coatings, resins, and adhesives [3] [4] |
| Mechanism | Deprotonation of monomers to generate active sites for chain growth [1] [2] |
This compound functions through two primary mechanisms as a strong base and a nucleophile. The following diagram illustrates the workflow of its catalytic action.
As a strong base, it deprotonates acidic hydrogen atoms in monomers (such as alcohols or carbonyl-containing compounds), generating a nucleophilic site that initiates chain growth [1] [2]. It can also act as a nucleophile, directly attacking electrophilic centers in other monomers or polymer chains [4].
The general workflow for a polymerization reaction using this compound is outlined below. This process must be conducted under strictly controlled, moisture-free conditions.
This compound is moisture-sensitive and reactive [1]. Upon contact with water, it undergoes a vigorous hydrolysis reaction, producing lithium hydroxide and ethanol, which can be hazardous [1] [2].
The search results I obtained are informative for applications but lack detailed, quantitative laboratory procedures. To find the specific experimental protocols you need:
"this compound polymerization kinetics", "this compound PVC synthesis protocol", or "lithium alkoxide initiator detailed procedure".
The following protocol is adapted from a study that synthesized small, uniformly distributed Li₂S particles homogeneously coated with a nitrogen-doped carbon layer via carbothermal reduction of lithium sulfate (Li₂SO₄) [1].
The diagram below outlines the key stages in the synthesis of carbon-coated Li₂S nanocrystals.
The synthesized composite material should be characterized to confirm its properties. The following table summarizes the expected outcomes based on the source study [1].
| Characterization Method | Observed Results for C-Li₂S Composite |
|---|---|
| X-ray Diffraction (XRD) | Confirmed crystalline structure of Li₂S. |
| High-Resolution TEM (HR-TEM) | Showed small, uniformly distributed Li₂S particles (2-10 nm) homogeneously coated by a nitrogen-doped carbon layer. |
| Electrochemical Analysis | The material was electrochemically active and exhibited a lower activation overpotential during the first charge compared to commercial Li₂S. |
The synthesis of high-performance Li₂S materials involves several critical factors, as inferred from the study on the carbothermal reduction method [1].
The following diagram maps out the general synthesis strategies for Li₂S, placing the detailed protocol in context. Note that the role of lithium ethoxide is not confirmed in the searched literature and would typically fall under "Solution-Based Chemical Synthesis" [1].
The search results do not provide a specific protocol using This compound. The information presented here details an alternative, well-documented synthesis route. To find information on this compound, you may need to consult specialized synthetic chemistry resources or scientific databases that detail organolithium chemistry or solvothermal synthesis methods.
This compound (LiOEt) is an organolithium compound used as a precursor material for fabricating functional coatings on cathode active materials, particularly high-nickel NCM (LiNiₓCo$_y$Mn$_z$O₂) [1] [2]. These coatings are critical for solving key challenges in solid-state batteries (SSBs).
The core function of these coatings is to create a stable interface between the cathode particles and the solid electrolyte, especially sulfide-based electrolytes (like LPSCl), which are highly reactive [2] [3]. This interface engineering helps to achieve three main goals:
The table below summarizes two key coating materials for which this compound can serve as a lithium precursor, along with their demonstrated performance.
Table 1: Performance of Coating Materials Applied via this compound Route
| Coating Material | Coating Method & Precursor Role of LiOEt | Key Function | Demonstrated Performance |
|---|---|---|---|
| Amorphous Li-Zr-O coating [1] | Applied to high-nickel NCM cathode surfaces. This compound acts as the lithium source. | Improves surface stability and cycling performance in lithium-ion batteries. | Information not specified in search results. |
| Perovskite La₄NiLiO₈ (LNLO) [2] | Formed via a wet-chemical process. Lithium is sourced from residual lithium species on the cathode surface (often Li₂O or LiOH, for which LiOEt could be an alternative precursor). | Mitigates interfacial side reactions, suppresses oxygen evolution, and facilitates Li⁺ diffusion. | ASSB with single-crystal LiNi₀.₉Co₀.₀₅Mn₀.₀₅O₂ retained 86% capacity after 2000 cycles at a high 3C rate. |
The following workflow and detailed steps outline the synthesis of a perovskite La₄NiLiO₈ (LNLO) coating on a single-crystal NCM90 cathode, a process for which this compound could be adapted as a lithium source [2].
Figure 1: Experimental workflow for synthesizing a perovskite-coated cathode for all-solid-state batteries.
Coating Synthesis Procedure [2]:
Cell Fabrication and Testing [2]:
Achieving a high-quality coating requires careful control of several parameters. The table below lists key considerations.
Table 2: Critical Parameters for Coating Synthesis and Optimization
| Parameter | Consideration & Impact |
|---|---|
| Calcination Atmosphere | Post-treatment in a pure oxygen atmosphere at moderate temperatures (e.g., 350°C) can be critical for other coatings like LiNbO₃, influencing final microstructure and performance [4]. |
| Coating Thickness & Uniformity | A uniform, conformal coating of optimal thickness (typically nano-scale) is required to block side reactions without hindering ionic transport. Controlled precursor concentration and mixing are vital. |
| Moisture Control | This compound is moisture-sensitive. All synthesis steps, particularly when using sulfide electrolytes, should be performed in a controlled environment like an argon-filled glovebox or using dry rooms [2] [5]. |
| Material Compatibility | Coating material must be chosen for chemical and electrochemical stability against both the specific cathode (e.g., NCM) and solid electrolyte (e.g., sulfide LPSCl) [6] [2]. |
The field of interface engineering in SSBs is rapidly advancing. Beyond the coatings mentioned, computational high-throughput screening is being used to discover novel polyanionic oxide buffer layers that outperform conventional materials [6]. Furthermore, research is increasingly focusing on the chemomechanics of the cathode, as the anisotropic volume changes during cycling can disrupt the solid-solid interface, especially under low stack pressures, affecting overall cell performance [7].
The Michael addition reaction represents one of the most fundamental and versatile carbon-carbon bond-forming reactions in synthetic organic chemistry, with particular significance in pharmaceutical development and natural product synthesis. This conjugate addition process involves the reaction between a stabilized carbon nucleophile (Michael donor) and an activated unsaturated system (Michael acceptor), typically an α,β-unsaturated carbonyl compound [1] [2]. As pharmaceutical research increasingly focuses on complex molecular architectures with defined stereocenters, the Michael addition has maintained its relevance through continued methodological innovations, including the development of optimized catalytic systems and reaction conditions.
Lithium ethoxide (C₂H₅OLi) serves as an effective strong base in Michael addition reactions, primarily facilitating the generation of enolate nucleophiles from compounds with acidic α-protons [3] [4]. Unlike traditional sodium or potassium alkoxides, this compound offers distinct advantages in certain synthetic contexts due to the small ionic radius and higher Lewis acidity of the lithium cation, which can influence enolate geometry, reaction rates, and product distributions through chelation effects. These characteristics make it particularly valuable for specialized applications in drug development where control over stereochemistry and minimization of side products are paramount considerations [3].
Table 1: Fundamental Characteristics of Michael Addition Reactions with this compound
| Aspect | Description | Relevance to Pharmaceutical Development |
|---|---|---|
| Reaction Type | Conjugate (1,4-) addition | Enables predictable C-C bond formation at the β-position of activated alkenes |
| Key Function of LiOEt | Enolate generation through α-proton abstraction | Activates carbon nucleophiles while minimizing alternative pathways |
| Michael Donors | Stabilized enolates (β-ketoesters, malonates, β-diketones) | Provides diverse nucleophile repertoire for structural diversification |
| Michael Acceptors | α,β-Unsaturated carbonyls, nitriles, nitro compounds | Allows incorporation of various electrophilic components |
| Product Pattern | 1,5-Dicarbonyl or related systems | Creates synthetically versatile intermediates for further elaboration |
This compound possesses several distinct chemical properties that make it particularly valuable for Michael addition reactions in pharmaceutical synthesis. As an alkoxide base, it is characterized by its strong basicity with the ability to deprotonate carbon acids having pKa values in the range of 10-16, effectively generating the enolate nucleophiles necessary for conjugate addition [3] [4]. The compound typically exists as a colorless solid or is used as a solution in ethanol, offering good solubility in alcoholic solvents and various organic media, which facilitates homogeneous reaction conditions critical for reproducible results in process chemistry [3]. Unlike sodium or potassium alkoxides, this compound exhibits a significant degree of covalent character in its bonding, resulting in altered solubility profiles and reactivity patterns that can be advantageous for controlling enolate geometry and minimizing unwanted side reactions.
The coordination behavior of the lithium cation plays a crucial role in influencing reaction outcomes. The small lithium ion can chelate with oxygen atoms in both the enolate and Michael acceptor, potentially organizing the transition state and enhancing stereoselectivity in the addition process. This chelation ability can lead to improved reaction rates and yields compared to other alkali metal alkoxides in certain systems, particularly when using β-dicarbonyl compounds as Michael donors [4]. Furthermore, this compound is typically commercially available with high purity or can be readily prepared in situ from lithium metal and anhydrous ethanol, making it accessible for both research and development activities in pharmaceutical settings.
When selecting an appropriate base for Michael addition reactions, this compound offers several distinct advantages over other common bases. The moderate reactivity of this compound strikes a balance between the excessive basicity of lithium diisopropylamide (LDA) and the milder activity of potassium carbonate, making it particularly suitable for generating enolates without promoting competing decomposition pathways or side reactions [4]. This balanced reactivity profile is especially valuable when working with complex pharmaceutical intermediates containing multiple functional groups, where chemoselectivity becomes a critical concern.
Table 2: Comparison of Bases for Michael Addition Reactions
| Base | Relative Strength | Typical Applications | Advantages | Limitations |
|---|---|---|---|---|
| This compound | Strong | Generation of enolates from β-dicarbonyls and malonate derivatives | Good solubility in ethanol, chelation effects, balanced reactivity | May promote transesterification in certain systems |
| Sodium Ethoxide | Strong | General purpose enolate formation | Readily available, inexpensive | Less selective, may give product mixtures |
| Potassium Carbonate | Moderate | Soft enolization, catalytic applications | Mild conditions, functional group tolerance | Limited to more acidic pronucleophiles (pKa < 13) |
| LDA | Very strong | Directed enolate formation, kinetic control | Complete enolization, regioselectivity | Requires strict anhydrous conditions, low temperature |
| Sodium Hydroxide | Strong | Aqueous or phase-transfer conditions | Inexpensive, simple procedures | Hydrolysis side reactions, limited substrate scope |
The alkoxide nature of this compound provides an additional practical advantage in many Michael addition systems where it can function in a catalytic capacity when the pronucleophile is significantly more acidic than the product [4] [1]. This catalytic manifold reduces base loading and minimizes waste generation, aligning with the principles of green chemistry and sustainable process development that are increasingly important in pharmaceutical manufacturing. Additionally, reactions employing this compound typically yield lithium salts as byproducts, which generally exhibit superior solubility profiles in organic solvents compared to their sodium or potassium counterparts, thereby facilitating workup procedures and product isolation [3].
Safety considerations are paramount when working with this compound due to its moisture-sensitive nature and strong basal reactivity. All reactions should be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents to prevent decomposition and maintain reaction efficiency. Personal protective equipment including chemical-resistant gloves, safety goggles, and laboratory coat should be worn at all times. This compound can cause severe skin and eye irritation, and appropriate handling procedures must be followed.
Before commencing any experimental work, ensure that all glassware is thoroughly dried in an oven (≥120°C) and assembled while hot, or flame-dried under vacuum. Chemical reagents should be of high purity, and anhydrous solvents should be employed, typically stored over molecular sieves. This compound is commercially available as a powder or can be prepared as a solution in ethanol. When preparing solutions, it is crucial to exclude moisture and oxygen to maintain the integrity of the base. For critical applications, freshly prepared solutions are recommended to ensure consistent results.
This protocol describes a catalytic procedure for the Michael addition of dimethyl malonate to methyl vinyl ketone, representative of a general approach for adding stabilized carbon nucleophiles to α,β-unsaturated carbonyl compounds [4] [1] [5].
Reagents:
Procedure:
Characterization: The product is typically obtained in 75-85% yield (1.72-1.95 g). (^1)H NMR (CDCl₃, 400 MHz) δ: 3.72 (s, 6H, -OCH₃), 3.40 (t, J = 7.2 Hz, 1H, -CH(CO₂Me)₂), 2.50-2.60 (m, 4H, -COCH₂CH₂C-), 2.15 (s, 3H, -COCH₃). HRMS (ESI) m/z calcd for C₉H₁₄O₅ [M-H]⁻: 201.0873, found: 201.0876.
For less acidic pronucleophiles or unreactive Michael acceptors, a stoichiometric approach may be necessary. This protocol demonstrates the addition of a mono-carbonyl enolate to trans-chalcone [4] [5].
Reagents:
Procedure:
Characterization: The product is typically obtained as a white crystalline solid in 65-75% yield (2.28-2.63 g). Mp: 92-94°C. (^1)H NMR (CDCl₃, 400 MHz) δ: 7.95-7.98 (m, 2H, Ar-H), 7.20-7.50 (m, 10H, Ar-H), 3.85 (dd, J = 10.2, 3.8 Hz, 1H, -CH(COPh)), 3.25-3.40 (m, 2H, -CH₂C=O), 2.75-2.95 (m, 2H, -CH₂Ar). HRMS (ESI) m/z calcd for C₂₄H₂₂O₂ [M+H]⁺: 343.1698, found: 343.1693.
The this compound-mediated Michael addition follows a well-established three-step mechanism that involves enolate generation, conjugate addition, and protonation [4] [1] [5]. Understanding this mechanism is essential for troubleshooting and optimizing reactions for specific synthetic targets.
Step 1: Enolate Formation The reaction initiates with deprotonation of the acidic α-proton adjacent to the electron-withdrawing group(s) in the Michael donor. This compound abstracts this proton, generating a stabilized enolate and ethanol as a byproduct. The acidity of these α-protons is significantly enhanced by one or more electron-withdrawing groups (carbonyl, cyano, nitro, etc.), with pKa values typically ranging from 9 to 13. For doubly stabilized nucleophiles such as malonates or β-diketones, this deprotonation is highly favorable and proceeds efficiently at room temperature or with mild heating. The resulting enolate exists as a resonance-stabilized anion with significant nucleophilic character at the α-carbon, primed for attack on the Michael acceptor.
Step 2: Conjugate Addition The nucleophilic enolate attacks the electron-deficient β-carbon of the Michael acceptor in a rate-determining step. This process breaks the C-C π-bond and transfers electron density to the carbonyl oxygen, forming a new enolate intermediate. The driving force for this step is the conversion of a relatively weak C-C π-bond (approximately 60 kcal/mol) into a stronger C-C σ-bond (approximately 80 kcal/mol), resulting in a net gain in bond strength [4]. The reaction proceeds through a concerted or stepwise mechanism depending on the specific substrates and conditions, with the lithium cation potentially coordinating to both the attacking enolate and the carbonyl oxygen of the acceptor, organizing the transition state and influencing stereoselectivity.
Step 3: Protonation The enolate intermediate formed in step 2 is subsequently protonated by ethanol (or another proton source in the reaction mixture) to yield the neutral Michael adduct. This step is typically fast and irreversible under standard reaction conditions. The product is characterized by a 1,5-dicarbonyl relationship or related pattern depending on the specific substrates employed, representing a synthetically versatile intermediate that can undergo further transformations such as aldol cyclizations, dehydrations, or decarboxylations.
A critical consideration in Michael reactions involving α,β-unsaturated carbonyl compounds is the competition between 1,2- and 1,4-addition pathways [4] [5]. This regioselectivity is primarily governed by the nature of the nucleophile and reaction conditions.
1,2-Addition (direct carbonyl addition) occurs when nucleophiles attack the electrophilic carbonyl carbon, resulting in addition across the C=O π-bond. This pathway is typically favored by hard nucleophiles such as Grignard reagents, organolithium compounds, and metal hydrides (e.g., LiAlH₄) [4]. These nucleophiles have high charge density and form strong bonds to the highly electrophilic carbonyl carbon. Additionally, 1,2-addition is often kinetically favored and may dominate under conditions of low temperature and irreversible addition.
In contrast, 1,4-Addition (conjugate addition) involves attack at the β-carbon of the α,β-unsaturated system, resulting in addition across the C=C π-bond. This pathway is favored by soft nucleophiles such as enolates, thiolates, amines, and organocuprates [4] [5]. These nucleophiles are more polarizable and form stronger bonds with the β-carbon, which bears a partial positive charge in the resonance hybrid structure of the Michael acceptor. The 1,4-addition product is often thermodynamically more stable due to retention of the carbonyl group and is favored under conditions of reversible addition or elevated temperatures.
This compound-generated enolates typically favor the 1,4-addition pathway due to their stabilized, soft character, especially when derived from β-dicarbonyl compounds or other strongly stabilized carbon acids. However, the balance between these pathways can be influenced by steric factors, substitution patterns, and reaction conditions, necessitating careful optimization for specific synthetic targets.
The anticoagulant warfarin represents a prominent pharmaceutical application of the Michael addition reaction. The synthesis involves the conjugate addition of 4-hydroxycoumarin to benzylideneacetone using base catalysis, with this compound serving as a potential alternative to traditional bases [1]. This transformation exemplifies the strategic utility of the Michael reaction in constructing complex, biologically active molecules from simple starting materials.
In the warfarin synthesis, 4-hydroxycoumarin functions as the Michael donor, with the acidic proton alpha to the carbonyl being deprotonated by base to generate a resonance-stabilized enolate. This nucleophile then attacks the β-position of benzylideneacetone, followed by tautomerization to yield the final product. The reaction typically proceeds in good to excellent yields (70-90%) and can be performed under mild conditions with various base catalysts. Recent advances have focused on asymmetric variants of this transformation using chiral catalysts or reagents to access enantiomerically pure warfarin, which is particularly important given the differential biological activities of the two enantiomers.
Michael acceptors incorporated into pharmaceutical agents serve as covalent warheads that undergo conjugate addition with nucleophilic residues in biological targets, typically cysteine thiols. Several cancer therapeutics including ibrutinib, osimertinib, and rociletinib feature α,β-unsaturated carbonyl systems (primarily acrylamides) that function as Michael acceptors, enabling covalent modification of specific kinases [1]. While these reactions occur in biological systems rather than synthetic contexts, they underscore the fundamental importance of Michael addition chemistry in modern drug design.
The strategic incorporation of Michael acceptors allows for irreversible target engagement, potentially enhancing drug efficacy, duration of action, and resistance profiles. In the discovery and development of these agents, synthetic Michael additions are employed to install the acrylamide moieties or construct adjacent structural elements. This compound-mediated reactions can be particularly valuable in these contexts due to the functional group tolerance and mild conditions that preserve the sensitive acrylamide functionality while enabling the construction of complex molecular architectures.
Michael additions facilitated by this compound find extensive application in the synthesis of complex natural products and pharmaceutical intermediates. The reliability of this transformation for forming C-C bonds between complex fragments makes it indispensable for constructing molecular frameworks with defined stereocenters and functional group arrays. The 1,5-dicarbonyl products derived from Michael additions serve as versatile intermediates that can undergo further transformations such as aldol cyclizations, dehydrations, or reductions to access diverse structural motifs.
The Robinson annulation, which combines Michael addition with intramolecular aldol condensation, represents a classic example of this strategy, enabling the construction of fused ring systems prevalent in steroid-like molecules and other natural products [1]. This compound can serve as an effective base in both the Michael addition and subsequent aldol steps, providing a streamlined approach to these complex ring systems. Additionally, the development of asymmetric Michael reactions using chiral modifiers or catalysts has enabled the enantioselective synthesis of pharmaceutical intermediates, reducing the need for resolution steps and improving overall synthetic efficiency.
Even with optimized protocols, researchers may encounter challenges when performing this compound-mediated Michael additions. The following table outlines common issues, their potential causes, and recommended solutions.
Table 3: Troubleshooting Guide for this compound-Mediated Michael Additions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Conversion | Insufficient base strength, moisture contamination, unreactive partners | Use stoichiometric base, ensure anhydrous conditions, increase temperature, extend reaction time |
| Side Product Formation | Competing 1,2-addition, aldol condensation, transesterification | Use less reactive acceptor, lower temperature, change solvent (e.g., toluene instead of ethanol) |
| Polymerization of Michael Acceptor | Base-induced oligomerization of unsaturated acceptor | Use slow addition of acceptor, dilute conditions, alternative addition sequence |
| Incomplete Enolate Formation | Insufficiently acidic pronucleophile, incorrect stoichiometry | Use stronger base (LDA) for generation, pre-form enolate, characterize enolate before addition |
| Difficulty in Product Isolation | High polarity of product, emulsion formation during workup | Acidic workup to protonate enolates, alternative extraction solvents (EtOAc/ether mixtures) |
| Poor Reproducibility | Variable solvent quality, atmospheric moisture, reagent degradation | Standardize solvent sources, rigorous drying procedures, use fresh reagents |
Systematic optimization of this compound-mediated Michael additions can significantly improve yields, selectivity, and reproducibility. Begin by screening base stoichiometry, testing both catalytic (5-20 mol%) and stoichiometric (1.0-1.5 equiv) loadings to identify the optimal balance between efficiency and minimization of side reactions. For challenging substrates, consider pre-forming the enolate at low temperature (-78°C to 0°C) using this compound in a mixture of toluene with minimal ethanol, then warming to room temperature before adding the Michael acceptor.
Solvent selection profoundly influences reaction outcomes. While ethanol is convenient for this compound solubility, alternative solvents such as THF, toluene, or DME may improve selectivity or reduce side reactions. For moisture-sensitive systems, consider molecular sieves (3Å or 4Å) to maintain anhydrous conditions. When dealing with stereocenters, explore chiral additives or modified reaction conditions to influence diastereoselectivity, though this compound itself does not typically impart significant asymmetric induction.
For scale-up purposes, focus on process safety and robustness. Determine the exotherm profile during Michael acceptor addition and establish appropriate control strategies. Develop reproducible quenching procedures and efficient isolation methods to maximize yield while maintaining purity. Consider the potential for in situ monitoring (FTIR, ReactIR) to track enolate formation and consumption, enabling better process understanding and control.
This compound serves as a versatile and effective base for Michael addition reactions in pharmaceutical research and development. Its balanced reactivity profile, compatibility with various functional groups, and ability to generate stabilized enolates under mild conditions make it particularly valuable for constructing complex molecular architectures through carbon-carbon bond formation. The protocols and guidelines presented in these Application Notes provide a foundation for implementing this methodology across diverse synthetic scenarios, from early-stage discovery to process development.
The continuing relevance of Michael addition chemistry in pharmaceutical synthesis, particularly in the construction of covalent inhibitors and complex natural product derivatives, ensures that optimized procedures with bases such as this compound will remain essential tools for medicinal and process chemists. By understanding the mechanistic principles, practical considerations, and optimization strategies outlined in this document, researchers can effectively leverage this transformation to advance their synthetic objectives.
This compound is classified as a dangerous substance with multiple serious hazards, which are summarized in the table below.
| Hazard Property | Description / Value | Source / Reference |
|---|---|---|
| Physical Form | White powder or chunks; also available as a solution in ethanol [1] [2]. | Commercial Specs |
| Signal Word | Danger [1] [3]. | Safety Data Sheet |
| Hazard Statements | H225: Highly Flammable liquid and vapour. H251: Self-heating; may catch fire. H314: Causes severe skin burns and eye damage [3]. | Safety Data Sheet | | Hazard Classifications | Self-heating substances (Category 1), Skin corrosion (Category 1B) [1]. Flammable liquid (Category 2) for solutions [2]. | Safety Data Sheet | | Flash Point (Solution) | 9 °C (48.2 °F) - closed cup [2]. | Commercial Specs | | Water Reactivity | Reacts violently with water [3]. | Safety Data Sheet | | Incompatible Materials | Strong oxidizing agents, water, and moisture [3]. | Safety Data Sheet |
The following diagram outlines the key stages of working with this compound in a laboratory setting, emphasizing safety at each step.
The most critical rule is to prevent any contact with water or moisture. The substance reacts violently with water and is self-heating, which could lead to a fire. It must be stored under an inert atmosphere in a cool, dry, and well-ventilated place [3].
For a fire involving this compound, you must use a dry powder or dry sand extinguishing agent. It is absolutely critical that you do NOT use water or a water jet, as this can dangerously intensify the reaction [3].
No. Handling on a standard bench is unsafe due to its reactivity with atmospheric moisture and oxygen. You must handle and store it under an inert gas atmosphere, such as in a glove box, to ensure safety [3].
Immediately remove all contaminated clothing and shoes. Then, wash the affected skin thoroughly with soap and plenty of water. It is essential to consult a physician without delay [3].
Q1: Why is lithium ethoxide so sensitive to moisture? this compound is a strong base and readily reacts with water (hydrolysis) to form ethanol and lithium hydroxide. This decomposition compromises its purity and reactivity, which is critical for its applications, such as acting as a base or catalyst in organic synthesis and drug development.
Q2: What are the visual signs of this compound decomposition? Decomposition may be indicated by the formation of clumps or a cake-like solid instead of a free-flowing powder, the appearance of a white, powdery residue (possibly lithium hydroxide or lithium carbonate), or an unexpected change in the outcome of your reaction, such as lower yield or different products.
Q3: Can I use decomposed this compound? It is not recommended. The altered chemical composition and reduced reactivity of decomposed material can lead to inconsistent and unreliable experimental results.
The following table outlines common issues and their preventive measures.
| Issue | Possible Cause | Preventive Measure & Solution |
|---|---|---|
| Material clumping during weighing | Exposure to ambient humidity. | Perform all operations in an argon- or nitrogen-filled glove box. If unavailable, use a glove bag or ensure rapid handling within an efficient fume hood. |
| Poor reaction yield | Inadvertent introduction of moisture via solvents or reagents. | Ensure all solvents are anhydrous grade. Use molecular sieves if necessary. Dry all glassware thoroughly in an oven before use and allow it to cool in a desiccator or under an inert atmosphere. |
| Unidentified side products | Decomposed this compound introducing reactive impurities. | Store the chemical correctly: keep the container tightly sealed, under an inert gas, and in a cool, dry place. Check the integrity of the storage container upon receipt. |
| Inconsistent results between experiments | Variable moisture exposure due to inadequate procedures. | Standardize handling protocols across your lab. Establish and follow a strict, written Standard Operating Procedure (SOP) for all steps, from storage to disposal. |
Here is a general workflow for safely handling this compound in a research setting. You should adapt and validate these steps based on the specific requirements of your experiment.
Key Considerations:
If you suspect your this compound has been exposed to moisture, follow this decision pathway.
I hope this guide provides a solid foundation for your researchers. For more specific information related to the stability of other lithium compounds in advanced applications like batteries, the search results, while not directly applicable, are included below for context.
The core methodology for preparing and standardizing 0.1 M Lithium Methoxide is outlined below [1] [2] [3].
Molarity (M) = (Weight of Benzoic Acid in grams) / (Titrant Volume in mL x 0.01221)The following workflow summarizes the entire standardization process:
Carbon dioxide (CO₂) is an acidic gas that will react with the strong base, lithium methoxide, to form lithium carbonate. This side reaction consumes the titrant, leading to an overestimation of its volume and a higher calculated molarity. Keeping the apparatus sealed ensures analytical accuracy [4].
Cloudiness indicates precipitation. The official procedure specifies that you should "add sufficient anhydrous methanol to clarify the solution" [1]. This restores solubility without significantly affecting the concentration.
Yes. While quinaldine red is specified in many procedures [1], thymol blue (0.3% w/v in methanol) is also a validated alternative for this titration, changing to a pure blue color at the endpoint [3].
For quick reference, the essential quantitative data is consolidated in the table below.
| Parameter | Specification | Reference |
|---|---|---|
| Target Molarity | 0.1 M Lithium Methoxide | [1] |
| Lithium Metal | 0.694 - 0.7 g per liter | [1] [3] |
| Benzoic Acid (Std.) | ~0.25 g per titration | [1] |
| Equivalence Factor | 1 mL of 0.1 M LiOCH₃ ≈ 0.01221 g C₇H₆O₂ | [1] [2] |
| Acceptable Molarity Range | 0.0950 M - 0.1050 M (0.1 M ± 5%) | [3] |
Before any troubleshooting, understanding the core hazards is crucial. The table below summarizes key safety information from the Safety Data Sheet (SDS) [1].
| Hazard Parameter | Classification & Description |
|---|---|
| GHS Signal Word | Danger [1] |
| Hazard Statements | H225: Highly Flammable liquid and vapour H251: Self-heating; may catch fire H314: Causes severe skin burns and eye damage [1] | | Primary Hazards | Reacts violently with water; flammable; self-heating; corrosive [1]. | | Incompatible Materials | Water, strong oxidizing agents [1]. |
Here are solutions to common issues you might face when working with this compound.
| Problem & Phenomenon | Root Cause | Solution & Preventive Measures |
|---|
| Decomposition & Reactivity Loss Powder turns brown or reacts sluggishly. | Exposure to atmospheric moisture (H₂O) or oxygen (O₂) [2] [1]. | Check inert gas system for leaks. Store in a tightly sealed container under an inert gas like argon or nitrogen [2] [3]. | | Ignition or Self-Heating Substance heats up or ignites upon air exposure. | Normal behavior; substance is pyrophoric (catches fire spontaneously in air) [1]. | Smother with dry sand or dry powder extinguisher. Never use water or a water jet [1]. | | Spills & Accidental Exposure Solid is spilled outside the glovebox. | Unsafe handling or broken container. | Wear full PPE. Contain spillage and collect with an electrically protected vacuum or by wet-brushing. Do not flush with water [1]. |
Q1: What is the correct way to store this compound long-term? A: For long-term storage, keep the product in a cool, dry, and well-ventilated place [1]. The container must be tightly closed and stored under an inert gas atmosphere to minimize decomposition [2] [3]. Never allow it to contact water during storage [1].
Q2: What personal protective equipment (PPE) is required? A: The minimum PPE should include [1]:
Q3: My this compound has turned yellow/brown. Is it still usable? A: Fresh this compound typically appears as a white powder [2] [3]. A change in color indicates exposure to air and probable decomposition. For reactions requiring high purity and reactivity, the material should be considered compromised and disposed of properly.
Q4: What should I do if I get this compound on my skin? A: Immediately take off contaminated clothing and shoes and wash the affected skin with plenty of soap and water. Seek medical attention and show the SDS to the physician [1].
The following diagram outlines the critical steps for safely handling this compound in an experimental procedure.
FAQs on this compound Properties & Hazards
Q1: What are the primary hazards when working with this compound? this compound presents a dual hazard. It is both moisture-sensitive and pyrophoric, meaning it can ignite spontaneously upon contact with air or moisture. It is also corrosive and can cause severe skin and eye burns.
Q2: What type of fire extinguisher should be used for a this compound fire? Do not use water or Class A fire extinguishers. Use a Class D fire extinguisher designed for metal fires, or smother the fire with dry sand or a specialized metal fire blanket.
Q3: What personal protective equipment (PPE) is required? Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles. A face shield and appropriate respiratory protection should be used for any operations that could generate dust or aerosols.
Q4: How should a small spill be handled? In a fume hood, carefully smother the spill with dry sand or an appropriate commercial sorbent for pyrophoric materials. Place the resulting waste in a sealed container for disposal as hazardous waste.
Troubleshooting Guides
Issue: Observation of fuming or heat upon opening the container.
Issue: The powder does not dissolve as expected in the intended anhydrous solvent.
Quantitative Data Tables
Once you obtain the specific values, you can structure them in tables like the ones below for easy reference.
Table 1: Occupational Exposure Limits (OELs) This table would list the various legal and recommended exposure limits for the substance. As OSHA PELs are often outdated, consulting other sources is critical [1].
| Organization | Exposure Limit Type | Value (e.g., mg/m³) | Notation (e.g., Skin, STEL) |
|---|---|---|---|
| OSHA | PEL (Permissible Exposure Limit) | (To be filled) | (To be filled) |
| NIOSH | REL (Recommended Exposure Limit) | (To be filled) | (To be filled) |
| ACGIH | TLV (Threshold Limit Value) | (To be filled) | (To be filled) |
| Cal/OSHA | PEL | (To be filled) | (To be filled) |
Table 2: Physical & Chemical Properties This table provides key identifiers and properties for risk assessment.
| Property | Value / Description |
|---|---|
| CAS Number | (To be filled) |
| Molecular Formula | (To be filled) |
| Appearance | (To be filled) |
| Auto-ignition Temperature | (To be filled) |
| Decomposition Products | Lithium hydroxide, ethanol |
Experimental Protocols & Safety Workflows
The following diagrams outline the logical workflow for handling emergencies and preparing experiments with this compound.
This compound Emergency Response
This compound Experiment Preparation
This compound is an ionic compound, meaning it is composed of positively charged lithium ions (Li⁺) and negatively charged ethoxide ions (CH₃CH₂O⁻) [1] [2]. This fundamental characteristic is the primary reason for its solubility behavior.
While this compound itself is insoluble, the search results point to two main strategies to work around this issue in experimental procedures.
The table below summarizes these approaches and their rationales:
| Approach | Description & Rationale | Example from Literature |
|---|---|---|
| Use of Polar Aprotic Solvents | Employ solvents with high polarity and dipole moments to effectively solvate the lithium cation, but which do not contain reactive acidic protons. | This compound is used in anhydrous tetrahydrofuran (THF), a common polar aprotic solvent [3]. |
| In Situ Generation | The alkoxide base is generated directly within the reaction mixture by reacting lithium metal with the corresponding alcohol. This avoids handling and dissolving the pre-formed solid salt. | A common method for preparing lithium alkoxides involves the reaction of lithium metal with ethanol [4]. |
The following diagram illustrates the logical relationship between the solubility problem and these potential solutions:
Given its reactivity, handling this compound requires strict safety measures [1] [2]:
The table below summarizes the core requirements for successful Grignard reagent formation and typical reasons for failure, which are highly applicable when working with alkyllithium bases like lithium ethoxide [1] [2] [3].
| Aspect | Critical Requirement | Common Pitfalls & Consequences |
|---|---|---|
| Moisture | Strictly anhydrous conditions for all glassware, solvents, and starting materials [2] [4]. | Water rapidly destroys the reagent: R-MgX + H₂O → R-H + Mg(OH)X [3] [5]. Low yield or complete failure. |
| Reactive Hydrogen | No acidic protons (e.g., in -OH, -COOH, -NH₂, terminal alkyne -C≡C-H) in the reaction system [3]. | The Grignard acts as a strong base, deprotonating the acidic group instead of forming the C-Mg bond [3]. |
| Halide Purity & Quality | High-purity alkyl halide, neutral (free of mineral acids), and often dried with molecular sieves [4]. | Traces of acid (HCl in BnCl) inhibit reaction [4]. Poor quality Mg turnings with oxide coating prevent initiation [4]. |
| Reaction Initiation | Surface of magnesium metal must be activated [4]. | Reaction fails to start, leading to a buildup of unreacted halide. |
Use this flowchart to diagnose and resolve issues when your Grignard reaction does not proceed as expected. The process is based on the fundamental principles in the table above.
The core challenge is that This compound is generally incompatible with standard Grignard reagent formation [3]. Grignard reagents (R-MgX) are extremely strong bases and nucleophiles that react violently with compounds containing acidic protons [1] [3]. This compound can introduce protic impurities or directly react with the Grignard reagent, leading to failed reactions.
If your synthetic pathway requires both a strong base like this compound and a Grignard reagent, you must perform these steps in separate, isolated reactions with proper purification of intermediates.
The following table summarizes the key characteristics of lithium ethoxide and potassium ethoxide based on the search results.
| Feature | This compound | Potassium Ethoxide |
|---|---|---|
| Chemical Formula | LiC₂H₅O [1] | C₂H₅KO [2] |
| Appearance | White powder and chunks [1] | Yellow or Off-White Powder [2] |
| Molecular Weight | 52.0 g/mol [1] | 84.159 g·mol⁻¹ [2] |
| Basicity | Strong base [1] | Strong base [2] [3] |
| Key Applications | - Organic synthesis (e.g., aldol condensation) [1]
While no direct head-to-head basicity experiments were found, the search results provide context for their use and behavior in research.
Context from Synthesis Methods: Both alkoxides can be synthesized from their parent metal and ethanol [1] [4]. A key point is that potassium ethoxide can be generated in situ from potassium hydroxide and ethanol using a Dean-Stark apparatus to remove water and drive the equilibrium to completion [4]. This reflects its strong basicity and sensitivity to water, a property shared with this compound.
Use in Materials Science: In a study on the synthesis of K₃Li₂Nb₅O₁₅ films, both This compound and potassium ethoxide were used together as precursor materials [5]. This indicates that in complex, multi-step synthesis, their reactivity can be complementary, and the choice may depend on the specific anion (Li⁺ or K⁺) required in the final product crystal structure rather than a drastic difference in basicity.
For researchers deciding between these bases, the decision often hinges on the specific reaction requirements beyond just basicity strength. The following diagram outlines a logical workflow for this selection process.
For your research, the choice between them may be more influenced by:
To directly compare their basicity, you may need to consult specialized physical chemistry resources or handbooks that provide pKa values or thermodynamic data for the conjugate acids in a consistent solvent.
| Catalyst Type | Example | Biodiesel Yield / Conversion | Reaction Conditions | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Lithium Glyceroxide | Lithium Glyceroxide (from LiOH & glycerol) [1] | Up to 99% FAME yield [1] | 60°C, 90 min, 6:1 methanol-to-oil molar ratio, 1.31 wt.% catalyst [1] | Can be prepared on-site; simplifies glycerol purification; less hygroscopic than Na/K catalysts [1] | Semitransparent/pasty texture at some synthesis ratios can complicate handling [1] |
| Mixed Lithium Salts | LiAlO₂-Li₄SiO₄ (from spent bleaching clay) [2] | 97.01% yield from WCO [2] | 55°C, 4h, catalyst not specified [2] | Good resistance to free fatty acids (FFAs); works at low temperatures & with waste oils [2] | Yield dropped to ~81% after 4 reaction cycles [2] |
| Lithium Silicate | Lithium Metasilicate (Li₂SiO₃ from sand) [3] | 95.5% conversion [3] | 60°C, 180 min, 18:1 methanol-to-oil ratio, 5 wt.% catalyst [3] | High stability against ambient humidity and CO₂; low cost from non-conventional sources [3] | Requires high methanol-to-oil ratio (18:1) for optimal performance [3] |
| Conventional Solid Base | Calcium Oxide (CaO) [3] [4] | 96-99% yield (typical) [2] | 60-70°C [2] | Very low cost, widely available [3] | Surface poisoned by CO₂ and H₂O in air, requires activation [3] |
| Homogeneous Base | NaOH, KOH [4] | High yields under mild conditions [4] | Low temp. & atm. pressure [4] | Fast reaction rates, low cost [4] | Forms soaps with FFAs; difficult separation & generates wastewater [4] |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies for synthesizing and testing the key lithium-based catalysts.
1. Synthesis of Lithium Glyceroxide Catalyst [1]
2. Synthesis of Lithium Metasilicate (Li₂SiO₃) from Sand [3]
The following diagram maps out the logical relationship between different catalyst types, including where lithium-based catalysts fit into the broader selection process for biodiesel production.
The search results indicate a clear trend: lithium-based heterogeneous catalysts are a significant area of research due to their high activity and remarkable stability against air and moisture compared to conventional solids like CaO [3]. Their ability to achieve high yields from challenging feedstocks like waste cooking oil at relatively low temperatures is a key advantage [2].
The table below summarizes key characteristics of lithium ethoxide and a commonly compared base, potassium tert-butoxide, based on the information available.
| Base | Common Applications | Key Characteristics | Reported Advantages / Context |
|---|
| This compound (LiOEt) [1] [2] [3] | • Precursor for Li-ion battery materials (coatings, solid electrolytes) [1] [3] • Catalyst for polymerization [2] [3] • Organic synthesis reagent [2] | • Strong base [2] • Highly reactive [2] • Moisture-sensitive; requires controlled handling [1] | • Sol-Gel Synthesis: One study found a specific lithium alkoxide (lithium methoxide) reacted with zirconium ethoxide in acidic media to yield 100% pure lithium metazirconate, indicating highly efficient cross-condensation under optimized conditions [4]. | | Potassium tert-Butoxide (KOtBu) [5] [6] | • Elimination reactions (e.g., E2 mechanism) [5] • Deprotonation of weak acids [5] • Aldol condensation [5] [6] | • Strong, non-nucleophilic base due to steric hindrance [5] • Effective in deprotonation and cascade condensation reactions [5] [6] | • Versatility: Effective for various transformations under relatively mild conditions [5]. A specific study documented its use in a transition metal-free cascade synthesis of aryl indoles and benzofurans [6]. |
Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water [7]. A prime example is the aldol condensation, a key carbon-carbon bond-forming reaction in organic synthesis [8].
In a typical base-catalyzed aldol condensation:
The following diagram illustrates the general workflow for a base-mediated condensation reaction, highlighting the key steps and the role of the base.
Given the scarcity of direct comparative data, you may need to design experiments to evaluate base efficiency for your specific application. Here is a potential workflow and key factors to consider.
When designing your protocol, consider these factors derived from the literature:
To conclusively determine the most efficient base for your specific condensation reaction in drug development, empirical testing is essential.
The following table summarizes the key available data for both compounds, which forms the basis for inferring their reactivity.
| Property | Lithium Methoxide | Lithium Ethoxide |
|---|---|---|
| Molecular Formula | CH₃LiO [1] [2] | C₂H₅LiO [3] [4] |
| Molecular Weight (g/mol) | 37.97 [1] [2] | 52.0 [3] [4] |
| Appearance | White crystalline solid or powder [1] [2] | White powder or chunks [3] [4] |
| Solubility in Alcohol | Soluble in methanol [1] | 19.6 g/100g in ethanol (20°C) [5] |
| Solubility in THF | Low [1] | Information Missing |
| Solubility in Ether | Information Missing | Sparingly soluble [5] |
| Decomposition Temp. | Information Missing | 325 °C [5] |
| Common Applications | Organic synthesis, catalyst, pharmaceutical synthesis, battery electrolyte additive [2] | Organic synthesis, esterification, polymer chemistry, battery electrolyte materials [6] [3] [4] |
> Important Note: The provided information is primarily based on manufacturer specifications and chemical databases. Direct, experimental head-to-head comparisons of their reaction rates or yields in specific transformations are lacking in these sources.
While direct experimental data is unavailable, chemical principles allow for reactivity predictions. The key difference lies in the size of their alkyl groups.
To conclusively determine which reagent is superior for a specific application, carefully designed experiments are necessary. Below is a generalized experimental workflow for such a comparison.
Figure 1: A proposed experimental workflow for comparing the reactivity of lithium methoxide and this compound in a specific reaction.
The search results indicate that a direct, experimental reactivity guide does not currently exist in the public domain. To acquire the specific data you need:
A nucleophile's strength in substitution reactions is measured by its reaction rate. For alkoxides (RO⁻), four major factors influence their nucleophilicity. The following diagram illustrates how these factors create a hierarchy among common alkoxides.
The table below details how each factor impacts nucleophile performance.
| Factor | Effect on Nucleophilicity | Explanation & Examples |
|---|---|---|
| Steric Hindrance [1] [2] | Decreases with increased bulkiness of R group. | Bulky groups (e.g., tert-butyl) hinder access to the reaction site. Methoxide (CH₃O⁻) is a stronger nucleophile than tert-butoxide ((CH₃)₃CO⁻) [1]. |
| Solvent [2] | Varies dramatically between polar protic (e.g., MeOH) and polar aprotic (e.g., DMSO) solvents. | In polar protic solvents, smaller alkoxides (e.g., methoxide) are heavily solvated and weakened. In polar aprotic solvents, this solvation is removed, and their nucleophilicity increases significantly [2]. |
| Inductive Effect [3] | Increases with electron-donating ability of R group. | Alkyl groups (e.g., in ethoxide C₂H₅O⁻) donate electron density to oxygen, increasing its nucleophilic character compared to hydroxide (HO⁻) [3]. |
| Counter-ion [4] | Weaker coordination increases nucleophile freedom. | The lithium ion (Li⁺) is highly Lewis acidic and can form strong ion pairs, potentially reducing nucleophilicity compared to sodium or potassium alkoxides in some systems [4]. |
Synthesizing these factors allows for a general comparison. The table below provides a predicted ranking and key characteristics.
| Alkoxide | Formula | Predicted Nucleophilicity Rank | Key Characteristics |
|---|---|---|---|
| Methoxide | CH₃O⁻ | High (especially in aprotic solvents) | Least steric hindrance. Strongest base in the series. Highly solvated in protic solvents [2]. |
| Ethoxide | CH₃CH₂O⁻ (e.g., Lithium Ethoxide) | Medium-High | Slightly more steric hindrance than methoxide, but electron-donating ethyl group provides good electron density [3]. |
| Isopropoxide | (CH₃)₂CHO⁻ | Medium-Low | Significantly more sterically hindered, reducing its effectiveness as a nucleophile [2]. |
| tert-Butoxide | (CH₃)₃CO⁻ | Low (as a nucleophile) | Extremely sterically hindered. Primarily used as a strong, bulky base to favor elimination (E2) over substitution [1]. |
For researchers, controlling the reaction conditions is critical due to the strong influence of the solvent and the inherent reactivity of alkoxides.
A general workflow for a nucleophilicity comparison experiment is outlined below.
Example Protocol Outline (SN2 Reaction Kinetics) [2]:
The table below summarizes the available thermal stability data from the search results.
| Alkoxide | Thermal Stability / Decomposition Data | Experimental Conditions / Notes |
|---|---|---|
| Lithium Ethoxide (LiOEt) | Decomposes at ~325 °C [1]. | Data from materials science analysis; applied in MOCVD [1]. |
| Lithium tert-Butoxide (LiOtBu) | Sublimes at ~110 °C at 0.1 Torr; melting point 170-205 °C [1]. | Sublimation indicates volatility; decomposition temperature not specified [1]. |
| Sodium n-Propoxide | Decomposition starts above 623 K (~350 °C) [2]. | Measured via Thermogravimetric Analysis-Mass Spectrometry (TGA-MS); solid residues include sodium carbonate and sodium hydroxide [2]. |
| Sodium iso-Propoxide | Decomposition starts above 573 K (~300 °C) [2]. | Measured via TGA-MS; decomposition pathway differs from sodium n-propoxide [2]. |
The thermal data in the search results were primarily obtained through standardized analytical techniques.
The following workflow outlines a general approach for determining thermal stability and decomposition pathways.
The table below summarizes the core differences between these two reagents for a quick overview.
| Feature | Lithium Ethoxide (LiOEt) | n-Butyllithium (n-BuLi) |
|---|---|---|
| Chemical Class | Alkoxide base [1] | Organolithium reagent [2] |
| Primary Role | Strong base, nucleophile, catalyst, precursor [1] [3] | Superbase, strong nucleophile, lithiating agent, initiator [4] [2] |
| Typical Form | Solid (powder or chunks) [1] [3] | Liquid (solution in alkanes) [2] |
| Key Applications | - Esterification & transesterification
Understanding the physical form and handling requirements is crucial for safe and effective use in the laboratory.
The following diagram illustrates the primary applications and reaction pathways for n-Butyllithium and this compound in organic synthesis:
n-Butyllithium in Action: The power of n-BuLi lies in its ability to act as a source of a butyl anion (n-Bu⁻) due to the highly polarized carbon-lithium bond [2].
This compound in Action: As a strong alkoxide base, its reactivity is characterized by its ability to deprotonate acidic protons and act as a nucleophile.
Your choice between this compound and n-butyllithium will depend entirely on your synthetic goal.
Choose n-Butyllithium when:
Choose this compound when:
Experimental evidence confirms that lithium alkoxides function effectively as ligands or co-catalysts in anionic polymerization, helping to control the reaction.
The table below summarizes key findings from a study on the anionic polymerization of Methyl Methacrylate (MMA):
| Parameter | Details & Findings |
|---|---|
| Primary Initiator | n-butyl lithium/pyridazine complex [1] |
| Lithium Alkoxide Ligands | Lithium 2-(2-methoxyethoxy)ethoxide & Lithium 2-(methoxy)ethoxide [1] |
| Key Function | The alkoxide ligands help control the polymerization, enabling it to proceed at ambient temperatures [1]. |
| Optimal Ratio | Initiator / Lithium 2-(methoxy)ethoxide = 1 / 10 [1] |
| Resulting Polymer Properties | Narrow molecular weight distribution (polydispersity ~1.28); Glass transition temp. comparable to syndiotactic PMMA [1] |
The following workflow outlines the general methodology for the controlled anionic polymerization of MMA using a lithium alkoxide system, based on the data from the source document [1].
While direct experimental comparisons are limited, market research reports indicate the broader applications and drivers for this compound, which underscore its relevance in research and industry:
Flammable;Corrosive